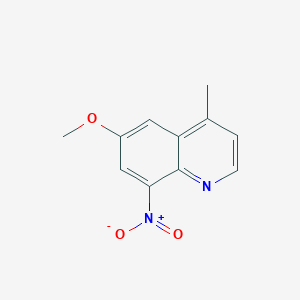

6-Methoxy-4-methyl-8-nitroquinoline

CAS No.: 64992-56-9

Cat. No.: VC3772182

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64992-56-9 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 6-methoxy-4-methyl-8-nitroquinoline |

| Standard InChI | InChI=1S/C11H10N2O3/c1-7-3-4-12-11-9(7)5-8(16-2)6-10(11)13(14)15/h3-6H,1-2H3 |

| Standard InChI Key | KPCFAJYWXDJETH-UHFFFAOYSA-N |

| SMILES | CC1=C2C=C(C=C(C2=NC=C1)[N+](=O)[O-])OC |

| Canonical SMILES | CC1=C2C=C(C=C(C2=NC=C1)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Basic Characteristics

6-Methoxy-4-methyl-8-nitroquinoline is an organic compound belonging to the quinoline family with nitro and methoxy functional groups at specific positions. The compound features a basic quinoline core structure with three key substituents: a methoxy group at position 6, a methyl group at position 4, and a nitro group at position 8. This specific arrangement of functional groups contributes to its unique chemical behavior and potential pharmaceutical applications.

The compound is characterized by its distinctive yellow to orange-yellow crystalline appearance and possesses a special odor characteristic of many nitro-substituted aromatic compounds . As a nitroquinoline derivative, it serves as an important building block in the synthesis of more complex molecules, particularly those with therapeutic potential against parasitic infections.

Identification Parameters

The chemical identity of 6-Methoxy-4-methyl-8-nitroquinoline can be confirmed through several parameters outlined in Table 1.

Table 1: Identification Parameters of 6-Methoxy-4-methyl-8-nitroquinoline

| Parameter | Value |

|---|---|

| CAS Registry Number | 64992-56-9 |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 6-methoxy-4-methyl-8-nitroquinoline |

| Physical State | Crystalline solid |

| Color | Yellow to orange-yellow |

Physical and Chemical Properties

6-Methoxy-4-methyl-8-nitroquinoline displays specific physical and chemical properties that are crucial for understanding its behavior in various chemical reactions and pharmaceutical applications. The compound's properties are influenced by its aromatic structure and the electron-withdrawing and electron-donating substituents it contains.

Physical Properties

The physical properties of 6-Methoxy-4-methyl-8-nitroquinoline are summarized in Table 2, providing essential data for researchers working with this compound.

Table 2: Physical Properties of 6-Methoxy-4-methyl-8-nitroquinoline

| Property | Value | Note |

|---|---|---|

| Melting Point | 169.5-171.5 °C | Experimental |

| Boiling Point | 389.1 ± 37.0 °C | Predicted |

| Density | 1.292 ± 0.06 g/cm³ | Predicted |

| Flash Point | 189.1 °C | Predicted |

| Vapor Pressure | 6.57 × 10⁻⁶ mmHg at 25°C | Predicted |

| Refractive Index | 1.631 | Predicted |

| pKa | 1.91 ± 0.33 | Predicted |

These physical properties indicate that 6-Methoxy-4-methyl-8-nitroquinoline is a stable solid at room temperature with relatively low volatility . The relatively high melting and boiling points suggest strong intermolecular forces, likely due to the aromatic structure and the presence of polar functional groups.

Chemical Properties

The chemical behavior of 6-Methoxy-4-methyl-8-nitroquinoline is significantly influenced by its substituent groups. The nitro group at position 8 is strongly electron-withdrawing, which can activate certain positions on the quinoline ring toward nucleophilic attack. Conversely, the methoxy group at position 6 is electron-donating, potentially increasing electron density at specific positions.

The compound contains a basic nitrogen atom in the quinoline ring, which can accept a proton to form salts. Its pKa value of approximately 1.91 indicates that it is a weak base, considerably less basic than unsubstituted quinoline due to the electron-withdrawing effect of the nitro group .

Synthesis Methods

The synthesis of 6-Methoxy-4-methyl-8-nitroquinoline has been documented in the literature, with several approaches available. The methods typically involve the construction of the quinoline ring system with appropriate substituents or the modification of pre-existing quinoline derivatives.

Skraup-Type Synthesis

One of the most common methods for synthesizing 6-Methoxy-4-methyl-8-nitroquinoline involves a variation of the Skraup synthesis, which is widely used for preparing quinoline derivatives. This specific approach utilizes 3-buten-2-one (methyl vinyl ketone) with an appropriately substituted aniline derivative.

The general procedure, as described in the literature, involves the following steps:

-

A mixture of 4-amino-2-(3-fluorophenyloxy)-5-nitroanisole (0.24 g, 0.86 mmol) and orthoarsenic acid (0.40 g, 1.74 mmol) is prepared in 3 mL of 85% phosphoric acid at 120°C.

-

3-Buten-2-one (91 mg, 1.3 mmol) is added dropwise to this mixture.

-

The reaction is stirred for approximately 30 minutes, resulting in a dark solution.

-

The reaction mixture is then poured onto ice and water, basified to pH ~10 with 2N NaOH, and extracted three times with dichloromethane.

-

The combined organic extracts are washed with water and brine, dried over magnesium sulfate, concentrated, and purified by column chromatography.

-

The purification is typically performed using silica gel with a mixture of hexane and ethyl acetate (2:1) as the eluent.

-

This process yields the desired 6-Methoxy-4-methyl-8-nitroquinoline as a brown solid with a reported yield of approximately 35% .

Alternative synthetic approaches may involve direct nitration of 6-methoxy-4-methylquinoline at the 8-position, though this method can present challenges in regioselectivity.

| Compound Class | Activity Against P. falciparum | In Vivo Efficacy | Dose Range |

|---|---|---|---|

| 8-Quinolinamines | Potent against drug-sensitive and resistant strains | 100% curative in mouse models | 25-100 mg/kg |

| Amino acid conjugates of 8-quinolinamines | Variable activity depending on substituents | Suppressive activity | 10-50 mg/kg |

Structure-Activity Relationships

The biological activity of 6-Methoxy-4-methyl-8-nitroquinoline derivatives is significantly influenced by the specific substitution pattern on the quinoline core. Research findings from related compounds provide insights into structure-activity relationships that may be relevant to this compound.

Conversion to Active Compounds

Analytical Considerations

For researchers working with 6-Methoxy-4-methyl-8-nitroquinoline, several analytical techniques are valuable for identification, purity assessment, and structural confirmation.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

-

UV-Visible Spectroscopy: The compound likely exhibits characteristic absorption bands due to the quinoline core and the nitro group.

-

Infrared Spectroscopy: Key absorptions would include those corresponding to the nitro group (approximately 1530 and 1350 cm⁻¹), methoxy group (1050-1150 cm⁻¹), and aromatic C=C and C=N stretching.

-

NMR Spectroscopy: ¹H NMR would show signals for the methyl group at position 4, the methoxy group at position 6, and the aromatic protons of the quinoline ring, with characteristic coupling patterns.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 218, corresponding to the molecular weight, with fragmentation patterns typical of nitro-substituted aromatic compounds.

Chromatographic Analysis

Chromatographic techniques such as HPLC and TLC are commonly employed for purity assessment of 6-Methoxy-4-methyl-8-nitroquinoline. Based on similar compounds, TLC analysis using hexane/ethyl acetate mixtures (e.g., 2:1) as mobile phases has been effective for monitoring reactions and assessing purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume